molecular formula C21H20N4O4 B2811407 N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105229-64-8

N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2811407
CAS No.: 1105229-64-8
M. Wt: 392.415
InChI Key: MUHLEQMHKUJISG-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide (CAS 1203073-53-3) is a synthetic organic compound with a molecular formula of C22H22N4O4 and a molecular weight of 406.4 g/mol . This complex molecule features a piperidine-3-carboxamide core structure, which is substituted with a benzo[1,3]dioxole (piperonyl) group and a 6-(furan-2-yl)pyridazin-3-yl moiety . The integration of these heterocyclic systems makes this compound a valuable intermediate for medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. The structural architecture of this reagent offers significant research potential. Compounds containing the benzo[1,3]dioxole functional group have demonstrated relevant biological activities in scientific studies, including investigations into anti-inflammatory and analgesic properties . Furthermore, research on 1,3-benzodioxole derivatives has identified some compounds as potent auxin receptor agonists, which act as root growth promoters in plant physiological studies . The presence of both pyridazinone and furan heterocycles in the molecular structure suggests potential for diverse receptor interactions, making this compound a sophisticated scaffold for probing biological mechanisms and structure-activity relationships in drug discovery programs. This chemical is provided as a high-purity material for research applications exclusively. It is intended for use in laboratory settings only by qualified researchers. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable local, state, and federal regulations and guidelines.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-21(22-15-5-7-18-19(11-15)29-13-28-18)14-3-1-9-25(12-14)20-8-6-16(23-24-20)17-4-2-10-27-17/h2,4-8,10-11,14H,1,3,9,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHLEQMHKUJISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The pyridazine core distinguishes the target compound from analogs with pyridine, imidazole, or pyrrole cores. For example:

  • : Benzoimidazole derivatives (e.g., 4d, 4e, 4f) exhibit halogen or nitro substituents on the benzo[d][1,3]dioxol group, which may enhance metabolic stability or binding affinity compared to the target’s furan substituent .
  • : Pyridine/furopyridine-based hepatitis C inhibitors share the benzo[d][1,3]dioxol group but utilize ethynyl or methoxy substituents, which may improve target engagement through hydrophobic interactions .
Table 1: Core Structure Comparison
Compound Core Structure Key Substituents Biological Relevance
Target Compound Pyridazine Furan-2-yl, benzo[d][1,3]dioxol, piperidine Unknown (structural analog)
(4d) Benzoimidazole 5-Fluoro, halogenated benzo[d][1,3]dioxol Potential antimicrobial/CNS activity
(Furopyridine) Furo[3,2-b]pyridine Ethynyl, methoxy Hepatitis C inhibition
Imidazopyridazine Pyridin-3-yl, benzo[d][1,3]dioxol Medicinal (unspecified)

Substituent Effects

  • Furan-2-yl vs. Halogen/Nitro Groups : The target’s furan substituent is electron-rich, enabling π-π stacking or hydrogen bonding, whereas halogen/nitro groups in compounds may enhance lipophilicity and membrane permeability .
  • Piperidine Carboxamide vs. Other Amines : The piperidine ring in the target compound likely improves solubility and bioavailability compared to smaller amines (e.g., benzyl groups in ) .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: The benzo[d][1,3]dioxol group is known to resist oxidative metabolism, a feature shared with ’s pyrrole derivative .

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Methodological Answer:
The synthesis involves multi-step reactions, starting with coupling benzo[d][1,3]dioxole derivatives with pyridazine intermediates. Key steps include:

  • Coupling Agents: Use carbodiimides (e.g., EDC) or HOBt for amide bond formation between the piperidine-3-carboxamide and pyridazine moieties .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres prevent oxidation of sulfur-containing intermediates .
  • Temperature Control: Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (from methanol/chloroform) achieves >95% purity .
    Validation: Monitor intermediates via TLC and confirm final product purity using HPLC and NMR .

Basic: How is the compound structurally characterized to confirm its identity?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR verify aromatic protons (6.8–8.2 ppm for pyridazine/furan) and carbonyl groups (~165–170 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for C21_{21}H19_{19}N3_3O4_4: 402.1422) .
  • IR Spectroscopy: Detect amide C=O stretches (~1650 cm1^{-1}) and benzodioxole C-O-C (~1250 cm1^{-1}) .
    Cross-Validation: Compare experimental data with computational models (e.g., PubChem-derived InChI keys) .

Basic: What initial biological screening assays are recommended?

Methodological Answer:

  • Target Binding Assays: Use fluorescence polarization or SPR to measure affinity for kinases or GPCRs, given pyridazine’s role in kinase inhibition .
  • Cytotoxicity Screening: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50_{50} values calculated using nonlinear regression .
  • Microbial Inhibition: Assess antibacterial activity (e.g., S. aureus, E. coli) via broth microdilution, noting MIC values .
    Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobials) .

Advanced: How can structure-activity relationships (SAR) guide optimization?

Methodological Answer:

  • Core Modifications: Replace furan with thiophene ( : thiophene enhances π-stacking) or vary benzodioxole substituents (e.g., -OCH3_3 for improved solubility) .
  • Piperidine Substitutions: Introduce methyl groups at C2/C4 to modulate steric hindrance and target selectivity .
  • Bioisosteres: Substitute pyridazine with triazolo[4,3-b]pyridazine to enhance metabolic stability (see ) .
    Validation: Compare IC50_{50} values and pharmacokinetic profiles (e.g., LogP, t1/2_{1/2}) across analogs .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies may arise from:

  • Assay Conditions: Varying pH (e.g., 7.4 vs. 6.5) can alter protonation states of basic amines, affecting binding .
  • Cell Line Variability: Use isogenic cell lines to control for genetic drift in cytotoxicity studies .
  • Solubility Artifacts: Pre-saturate compounds in assay buffers (e.g., 0.1% DMSO) to avoid false negatives .
    Resolution: Replicate studies under standardized protocols and validate via orthogonal assays (e.g., SPR vs. ITC) .

Advanced: What strategies improve compound stability under physiological conditions?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (e.g., 37°C, pH 1–9) to identify labile bonds. Piperidine amides may hydrolyze at pH <3; mitigate via cyclopropyl substitution .
  • Light Sensitivity: Store lyophilized compounds in amber vials if benzodioxole undergoes photodegradation .
  • Metabolic Stability: Use liver microsome assays (human/rat) to identify CYP450-mediated oxidation sites. Introduce fluorine at vulnerable positions (e.g., furan C5) .

Advanced: How can computational modeling predict target interactions?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ for kinases) to identify binding poses. Focus on hydrogen bonds between the carboxamide and Asp86 .
  • MD Simulations: GROMACS runs (50 ns) assess conformational stability of the piperidine ring in hydrophobic pockets .
  • QSAR Models: Train on datasets with >50 analogs to predict logD and IC50_{50} values (R2^2 >0.7 required) .

Advanced: What mechanistic insights explain its activity against enzyme targets?

Methodological Answer:

  • Enzyme Inhibition: For kinases, the pyridazine moiety chelates Mg2+^{2+} in the ATP-binding pocket, confirmed via X-ray crystallography (e.g., PDB: 6G9U) .
  • Allosteric Modulation: Benzodioxole may bind exosites, as shown by HDX-MS showing reduced deuterium uptake in regulatory regions .
  • Proteomics: SILAC-based profiling identifies downstream targets (e.g., MAPK pathway proteins) after compound treatment .

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